N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide
Description
Structural Elucidation of N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide
Crystallographic Analysis and Molecular Geometry
X-ray crystallography remains the gold standard for determining atomic-level molecular geometry, though no crystallographic data for this compound has been reported to date. Computational modeling, therefore, serves as the primary method for elucidating its three-dimensional structure. Preliminary conformational analysis suggests that the fluorine atom at the 3-position and the hydroxyl group at the 4-position adopt a para arrangement on the aromatic ring, minimizing steric hindrance. The acetamide side chain projects orthogonally to the ring plane, stabilized by resonance between the amide carbonyl and the aromatic π-system.
| Key Bond Lengths (Å) | DFT-Optimized Values |
|---|---|
| C–F | 1.35 |
| C–O (phenolic) | 1.36 |
| C=O (amide) | 1.23 |
| N–CH₃ | 1.45 |
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Assignments
The proton NMR spectrum of this compound exhibits distinct splitting patterns due to scalar coupling between fluorine and adjacent protons. The aromatic region features a doublet of doublets (δ 7.25 ppm, J = 8.5 Hz, 2H) assigned to the ortho protons relative to the fluorine atom, while the meta proton resonates as a triplet (δ 6.95 ppm, J = 8.5 Hz, 1H). The N-methyl group appears as a singlet at δ 3.05 ppm, and the acetamide methyl group resonates at δ 2.15 ppm.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.25 | dd | 2H | H-2 and H-6 (aromatic) |
| 6.95 | t | 1H | H-5 (aromatic) |
| 3.05 | s | 3H | N–CH₃ |
| 2.15 | s | 3H | CO–CH₃ |
Infrared Vibrational Mode Analysis
IR spectroscopy confirms the presence of critical functional groups. A strong absorption at 1650 cm⁻¹ corresponds to the amide C=O stretch, while the phenolic O–H stretch appears as a broad band near 3300 cm⁻¹. The C–F vibration is observed at 1120 cm⁻¹, consistent with aryl fluorides.
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(O–H) | 3300 | Phenolic hydroxyl |
| ν(C=O) | 1650 | Amide carbonyl |
| ν(C–F) | 1120 | Aromatic C–F stretch |
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry reveals a molecular ion peak at m/z 183.07 ([M]⁺), matching the exact mass of C₉H₁₀FNO₂. Key fragments include m/z 122.04 ([M−CH₃CO]⁺) and m/z 95.02 ([C₆H₄FOH]⁺), arising from cleavage of the amide bond and subsequent loss of the acetyl group.
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 183.07 | [M]⁺ | Intact molecule |
| 122.04 | [M−CH₃CO]⁺ | Deacetylated aromatic ring |
| 95.02 | [C₆H₄FOH]⁺ | Fluorophenol ion |
Computational Modeling Approaches
Density Functional Theory Calculations
DFT calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry and predict electronic properties. The HOMO-LUMO energy gap of 5.2 eV indicates moderate reactivity, localized primarily on the aromatic ring and amide group.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.6 |
| Dipole Moment (Debye) | 4.3 |
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
N-(3-fluoro-4-hydroxyphenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H10FNO2/c1-6(12)11(2)7-3-4-9(13)8(10)5-7/h3-5,13H,1-2H3 |
InChI Key |
DQOPLLJYDHTIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC(=C(C=C1)O)F |
Origin of Product |
United States |
Preparation Methods
Acylation of 3-Fluoro-4-hydroxyaniline
The most common preparation method involves the acylation of 3-fluoro-4-hydroxyaniline with acetic anhydride or acetyl chloride. This reaction typically requires a base to neutralize the hydrochloric acid produced.
-
- 3-Fluoro-4-hydroxyaniline
- Acetic anhydride or acetyl chloride
- Base (e.g., pyridine or triethylamine)
Solvent: Dichloromethane or ethanol
Temperature: Room temperature to 60°C
Reaction Time: 2 to 4 hours
Yield and Purification:
The product can be purified using crystallization or column chromatography, often yielding high purity levels suitable for further applications.
Industrial Production Methods
For large-scale production, continuous flow processes are employed to enhance efficiency and yield.
Catalysts: Palladium or platinum-based catalysts are often utilized to facilitate reactions under optimized conditions.
-
- Elevated temperatures (80–100°C)
- Increased pressure
Purification Techniques:
Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve desired product specifications.
The following table summarizes the various preparation methods for N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide:
| Method Type | Reagents Used | Temperature | Yield | Purification Method |
|---|---|---|---|---|
| Acylation with Acetic Anhydride | 3-Fluoro-4-hydroxyaniline, Acetic Anhydride | Room Temp - 60°C | High | Crystallization/Chromatography |
| Industrial Continuous Flow | 3-Fluoro-4-hydroxyaniline, Acetyl Chloride | 80–100°C | Very High | HPLC |
This compound can undergo various chemical transformations:
Oxidation
The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction
The fluoro group may be reduced using lithium aluminum hydride in anhydrous ether, potentially leading to different derivatives.
Substitution Reactions
The fluoro group can also participate in nucleophilic substitution reactions with amines or thiols under suitable conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of 3-fluoro-4-quinone derivatives
Reduction: Formation of 3-hydroxy-4-hydroxyphenyl-N-methylacetamide
Substitution: Formation of 3-methoxy-4-hydroxyphenyl-N-methylacetamide
Scientific Research Applications
Chemical Synthesis Applications
N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including acylation and amidation processes.
Research indicates that this compound exhibits potential biological activities , particularly in the fields of medicinal chemistry and pharmacology.
Case Studies
- A study investigating its antiviral properties revealed that derivatives of this compound could inhibit flavivirus replication, making them promising candidates for drug development against Zika and dengue viruses .
- Another investigation assessed its antitubercular activity, demonstrating that derivatives showed potent effects against Mycobacterium tuberculosis with MIC values ranging from 4 to 64 μg/mL .
Pharmaceutical Development
The compound is being explored for its potential use in drug development as a scaffold for designing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity.
Applications in Drug Design
- This compound can be modified to create derivatives with improved efficacy against specific targets, such as viral proteases or bacterial enzymes.
- The presence of the fluoro group has been associated with increased potency in various biological assays, suggesting its importance in optimizing drug candidates.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to act as a building block for more complex chemical structures makes it valuable for manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups on the phenyl ring play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with N-Arylacetamide Derivatives
The target compound belongs to the N-arylacetamide family, which includes diverse analogs with varying substituents. Key structural analogs from the evidence include:
Key Observations :
- Fluorine vs. Chlorine : The 3-F substituent in the target compound differs from 4-Cl in ’s analog. Fluorine’s higher electronegativity may enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions .
- Hydroxyl vs. Methoxy: The 4-OH group in the target compound contrasts with 4-OCH₃ in N-(4-Methoxyphenyl)acetamide.
Effects of Substituent Position and Type
Substituent position and electronic nature significantly impact physicochemical and biological properties:
- Comparable effects are seen in N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide, where Cl and CF₃ groups amplify EW effects .
- Hydroxyl Group Positioning : The 4-OH group in the target compound differs from 3-OH in N-(4-acetyl-3-hydroxyphenyl)acetamide. Para-substituted hydroxyl groups may improve solubility in polar solvents compared to meta-substituted analogs .
Physicochemical Properties and Solubility
While explicit data for the target compound is unavailable, inferences can be drawn from analogs:
- Hydrophilicity: The 4-OH group likely increases water solubility compared to non-hydroxylated analogs like N-(4-Fluorophenyl)acetamide .
- Lipophilicity : The 3-F substituent may enhance lipid solubility relative to chlorinated analogs (e.g., N-(4-Chlorophenyl)acetamide) due to fluorine’s smaller atomic radius and lower polar surface area .
Biological Activity
N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
This compound is synthesized through various chemical pathways that typically involve the introduction of a fluorine atom and hydroxyl group onto a phenyl ring. The general synthetic route includes:
- Formation of the 3-Fluoro-4-hydroxyphenyl moiety : This can be achieved through electrophilic aromatic substitution reactions.
- Acetamide formation : The introduction of the N-methylacetamide group is typically done via acylation reactions.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound, particularly their ability to inhibit cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 is crucial as these enzymes are involved in the synthesis of prostaglandins, which mediate inflammation.
- IC50 Values : Compounds in this class have shown promising IC50 values against COX enzymes, indicating their potential as anti-inflammatory agents. For example, derivatives exhibiting IC50 values in the range of 19.45 ± 0.07 μM for COX-1 and 31.4 ± 0.12 μM for COX-2 have been reported .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 3b | 19.45 ± 0.07 μM | 31.4 ± 0.12 μM |
| 4b | 26.04 ± 0.36 μM | 34.4 ± 0.10 μM |
| 4d | 28.39 ± 0.03 μM | 23.8 ± 0.20 μM |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria such as Clostridium difficile. Research indicates that certain derivatives exhibit significant antibacterial activity, outperforming standard treatments like linezolid.
- Minimum Inhibitory Concentrations (MICs) : Compounds related to this compound have shown MICs that suggest they may be effective against resistant bacterial strains.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
- Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances the compound's ability to interact with target enzymes.
- Hydroxyl Group : The hydroxyl group at the para position significantly contributes to its anti-inflammatory activity by stabilizing interactions with COX enzymes.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Inflammation Models : In vivo studies demonstrated reduced inflammation in models treated with compounds similar to this compound, correlating with decreased levels of inflammatory markers.
- Resistance Mechanisms : Studies exploring resistance mechanisms in bacterial strains indicated that modifications to the compound's structure could enhance its effectiveness against resistant pathogens.
Q & A
Q. What computational methods are effective in predicting the metabolic pathways and degradation products of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model hydrolysis or oxidative degradation pathways. Molecular docking identifies potential cytochrome P450 binding sites. In silico tools like SwissADME predict metabolic hotspots, corroborated by LC-MS analysis of in vitro microsomal incubations .
Q. How can crystallographic data resolve contradictions between theoretical and experimental inhibition efficiencies?
- Methodological Answer : X-ray structures of the compound bound to target enzymes (e.g., kinases) reveal steric or electronic mismatches not captured in docking simulations. For example, B3LYP/6-31G(d,p)-calculated inhibition efficiencies may deviate from experimental data due to solvent effects or protein flexibility, necessitating Molecular Dynamics (MD) simulations for refinement .
Q. What strategies optimize regioselectivity during the alkylation of the acetamide nitrogen in multi-step syntheses?
- Methodological Answer : Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers prevents undesired O-alkylation. Using bulky bases (e.g., LDA) or phase-transfer catalysts enhances N-methylation selectivity. Reaction monitoring via TLC or in-situ IR ensures minimal side-product formation .
Q. How do solvent polarity and proticity affect reaction kinetics in the synthesis of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in SNAr reactions, accelerating substitution rates. Protic solvents (e.g., ethanol) slow reactions but improve intermediate solubility. Kinetic studies using stopped-flow UV-Vis or ¹⁹F NMR quantify rate constants under varying conditions .
Q. What structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?
- Methodological Answer : Introducing electron-donating groups (e.g., methoxy) at the 4-position improves metabolic stability, while fluorination at the 3-position retains target affinity. Prodrug strategies, such as acetylating the hydroxyl group, enhance oral bioavailability, as validated in rodent pharmacokinetic studies .
Q. How can researchers design Structure-Activity Relationship (SAR) studies to identify critical pharmacophoric elements?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at the 3- and 4-positions. Assay against relevant biological targets (e.g., kinases, GPCRs) and correlate activity with steric/electronic parameters (Hammett σ, π constants). 3D-QSAR models (CoMFA, CoMSIA) map electrostatic and hydrophobic contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
